molecular formula C11H6BrF3N2O B8357695 5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyrimidine

5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyrimidine

Cat. No. B8357695
M. Wt: 319.08 g/mol
InChI Key: HJLYSDKMGXZOPR-UHFFFAOYSA-N
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Patent
US09198913B2

Procedure details

n-BuLi (2.5 M, 1.88 mL, 4.7 mmol) was added to a solution of bromide 89 (1.252 g, 3.92 mmol) in THF (40 mL) at −95° C. The solution was stirred for 30 s and then DMF (5 mL) was added. The reaction was stirred at −90° C. for 20 min and then quenched with aqueous NH4Cl. The resulting mixture was partitioned between EtOAc and water, and then column chromatography of the organic portion on silica gel (eluting with 1:7 EtOAc/hexanes) gave 2-[4-(trifluoromethoxy)phenyl]-5-pyrimidinecarbaldehyde (90) (0.778 g, 74%) as a white solid: mp 114-115° C.; 1H NMR (CDCl3) δ 10.16 (s, 1H), 9.22 (s, 2H), 8.62 (d, J=9.0 Hz, 2H), 7.36 (d, J=9.0 Hz, 2H). APCI MS m/z 269 [M+H]+, 301 [M+H+MeOH]+.
Quantity
1.88 mL
Type
reactant
Reaction Step One
Quantity
1.252 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:8]=[N:9][C:10]([C:13]2[CH:18]=[CH:17][C:16]([O:19][C:20]([F:23])([F:22])[F:21])=[CH:15][CH:14]=2)=[N:11][CH:12]=1.CN([CH:27]=[O:28])C>C1COCC1>[F:21][C:20]([F:23])([F:22])[O:19][C:16]1[CH:17]=[CH:18][C:13]([C:10]2[N:9]=[CH:8][C:7]([CH:27]=[O:28])=[CH:12][N:11]=2)=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
1.88 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1.252 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)C1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 30 s
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at −90° C. for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
quenched with aqueous NH4Cl
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between EtOAc and water

Outcomes

Product
Details
Reaction Time
30 s
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C1=NC=C(C=N1)C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.778 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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